H-Asp(OcHx)-OH
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Overview
Description
H-Asp(OcHx)-OH, also known as N-hexyl aspartate, is a derivative of aspartic acid. Aspartic acid is one of the 20 standard amino acids used by cells to synthesize proteins. The hexyl group attached to the aspartic acid molecule modifies its properties, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Asp(OcHx)-OH typically involves the protection of the amino group of aspartic acid, followed by the esterification of the carboxyl group with hexanol. The reaction conditions often include the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the esterification process. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants. The use of automated systems for the addition of reagents and the removal of by-products can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
H-Asp(OcHx)-OH can undergo various chemical reactions, including:
Oxidation: The hexyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hexyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions can be carried out using alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: The major product is hexanoic acid.
Reduction: The major product is hexanol.
Substitution: The major products depend on the substituent used, but can include various alkyl or aryl esters.
Scientific Research Applications
H-Asp(OcHx)-OH has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: It can be used to study protein-ligand interactions and enzyme kinetics.
Industry: It is used in the production of specialty chemicals and as a surfactant in various formulations.
Mechanism of Action
The mechanism of action of H-Asp(OcHx)-OH involves its interaction with specific molecular targets. The hexyl group enhances its hydrophobic interactions with lipid membranes, making it useful in drug delivery systems. The aspartic acid moiety can interact with enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
H-Asp(OMe)-OH: This compound has a methoxy group instead of a hexyl group.
H-Glu(OBzl)-OH: This compound has a benzyl group attached to glutamic acid.
Uniqueness
H-Asp(OcHx)-OH is unique due to its hexyl group, which imparts distinct hydrophobic properties. This makes it particularly useful in applications where enhanced membrane interactions are desired, such as in drug delivery systems and surfactant formulations.
Properties
IUPAC Name |
(2S)-2-amino-4-cyclohexyloxy-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c11-8(10(13)14)6-9(12)15-7-4-2-1-3-5-7/h7-8H,1-6,11H2,(H,13,14)/t8-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJAPBBOAGRLKMH-QMMMGPOBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC(=O)CC(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)OC(=O)C[C@@H](C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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